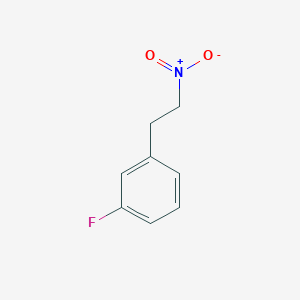

1-Fluoro-3-(2-nitroethyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

1-fluoro-3-(2-nitroethyl)benzene |

InChI |

InChI=1S/C8H8FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-3,6H,4-5H2 |

InChI Key |

DEGKSMMJAUAPGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 1 Fluoro 3 2 Nitroethyl Benzene

Mechanistic Investigations of Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene (B151609) and its derivatives, proceeding via a two-step addition-elimination mechanism that involves a positively charged carbocation intermediate known as the arenium ion or sigma complex. masterorganicchemistry.com The substituents already present on the aromatic ring profoundly influence both the rate of reaction and the position of the incoming electrophile (regioselectivity). msu.edu

Regioselectivity and Directing Effects of Fluoro and Nitroethyl Groups

The regiochemical outcome of an EAS reaction on 1-fluoro-3-(2-nitroethyl)benzene is determined by the cumulative directing effects of its two substituents: the fluoro group at the C1 position and the nitroethyl group at the C3 position.

Nitroethyl Group: This group's influence is primarily dictated by the strongly electron-withdrawing nitro group (-NO₂). The nitro group deactivates the aromatic ring towards electrophilic attack through both inductive and resonance effects. numberanalytics.comvaia.com The ethyl linker (-CH₂CH₂-) is an alkyl group, which is typically a weak ortho, para-director and an activating group. However, the powerful deactivating nature of the nitro group, even when separated by two carbons, significantly reduces the electron density of the entire molecule, particularly the aromatic ring. Due to this strong deactivation, the nitroethyl group as a whole functions as a deactivating, meta-directing substituent relative to its point of attachment. youtube.com

When both substituents are considered, their directing effects must be superimposed. The fluorine at C1 directs incoming electrophiles to positions C2 (ortho), C4 (para), and C6 (ortho). The nitroethyl group at C3 deactivates the entire ring but directs to positions C2, C4, and C6 relative to itself, which are C1, C5 and C3 (already occupied). The primary directing influence will therefore come from the less deactivating fluoro group. The positions C2, C4, and C6 are all activated for substitution relative to C5. Steric hindrance from the adjacent nitroethyl group might disfavor substitution at the C2 position. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions.

Table 1: Predicted Regioselectivity for Electrophilic Nitration of this compound

| Position of Substitution | Directing Influence | Predicted Product Distribution |

|---|---|---|

| C2 (ortho to -F) | Electronically favored by -F, but sterically hindered. | Minor Product |

| C4 (para to -F) | Electronically favored by -F. | Major Product |

| C5 (meta to -F) | Electronically disfavored. | Trace/None |

| C6 (ortho to -F) | Electronically favored by -F. | Major Product |

Influence of Substituents on Reaction Rates

The rate of electrophilic aromatic substitution is highly sensitive to the electron density of the aromatic ring. Electron-donating groups accelerate the reaction, while electron-withdrawing groups slow it down. msu.edu

In this compound, both substituents are deactivating. The fluorine atom deactivates the ring due to its strong inductive electron withdrawal. The nitroethyl group is also strongly deactivating because of the potent electron-withdrawing nature of the nitro functionality. numberanalytics.comvaia.com The combined effect of two deactivating groups significantly reduces the nucleophilicity of the benzene ring. Consequently, the rate of electrophilic substitution for this compound is expected to be substantially lower than that of benzene itself and even slower than that of fluorobenzene (B45895) or nitrobenzene (B124822) individually. Forcing such a reaction to proceed would likely require harsh conditions, such as high temperatures and strong acid catalysts. msu.edu

Nucleophilic Aromatic and Aliphatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) provides a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally challenging for benzene derivatives unless the ring is "activated" by the presence of strong electron-withdrawing groups. libretexts.org

Kinetic Studies of Fluoride (B91410) Displacement

The SₙAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. For this reaction to be kinetically favorable, strong electron-withdrawing groups must be positioned ortho or para to the leaving group. libretexts.org This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing substituent, thus stabilizing the intermediate and lowering the activation energy of the rate-determining step. libretexts.orgdoubtnut.com

In this compound, the fluorine atom is a potential leaving group. However, the strongly deactivating nitroethyl group is located at the meta position. When a nucleophile attacks the carbon bearing the fluorine, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the nitro group through resonance. libretexts.org Because this crucial stabilization is absent, the intermediate is significantly higher in energy compared to its ortho or para counterparts. As a result, the activation energy for fluoride displacement is prohibitively high. Kinetic studies on related isomers, such as 1-fluoro-2-nitrobenzene (B31998) and 1-fluoro-4-nitrobenzene, show that they undergo nucleophilic substitution much more readily than the meta isomer. rsc.org Therefore, fluoride displacement in this compound is expected to be extremely slow and would require very harsh reaction conditions.

Table 2: Predicted Relative Rates of Nucleophilic Aromatic Substitution for Isomeric Fluoronitroalkybenzenes

| Isomer | Position of Nitroalkyl Group Relative to Fluorine | Resonance Stabilization of Meisenheimer Complex | Predicted Relative Rate |

|---|---|---|---|

| ortho- | ortho | Strong | Fast |

| para- | para | Strong | Fast |

| meta- | meta | None | Very Slow |

Role of the Nitroethyl Moiety in Nucleophilic Processes

The primary role of the nitroethyl moiety in nucleophilic aromatic substitution is to act as a deactivating group. Its strong inductive electron withdrawal decreases the electron density of the aromatic ring, which is a prerequisite for nucleophilic attack. libretexts.org However, as discussed, its meta position renders it ineffective at stabilizing the key reaction intermediate, thus hindering the SₙAr pathway for fluoride displacement.

In the context of aliphatic nucleophilic substitution, the nitroethyl group itself could be subject to reaction. For instance, strong bases could potentially induce an elimination reaction (E2), where a proton is abstracted from the carbon adjacent to the ring (the benzylic position) and the nitro group is eliminated from the adjacent carbon to form 1-fluoro-3-vinylbenzene. However, the more common reaction for nitroalkanes under basic conditions is elimination of nitrous acid to form a nitroalkene.

Addition Reactions Involving the Nitroethyl Side Chain

The nitroethyl side chain offers reaction possibilities independent of the aromatic ring. The chemistry of nitroalkanes is rich and includes several important transformations.

One of the most common reactions of a nitro group on an alkyl chain is its reduction. lasalle.eduyoutube.com The nitro group can be readily reduced to a primary amine (-NH₂) using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or chemical reduction using metals in acidic solution (e.g., Sn, Fe, or Zn in HCl). youtube.com This transformation is synthetically valuable as it converts an electron-withdrawing group into an electron-donating group, fundamentally altering the reactivity of the aromatic ring for subsequent reactions.

Another potential reaction of the nitroethyl side chain is elimination. Under basic conditions, a proton on the carbon alpha to the nitro group can be abstracted to form a nitronate anion. This can be followed by elimination of a leaving group on the beta carbon. In this specific molecule, treatment with a non-nucleophilic base could promote the elimination of a benzylic proton and the nitro group to yield a styrene (B11656) derivative, though this is less common. A more characteristic reaction is the elimination of nitrous acid (HNO₂) from the side chain under appropriate conditions to form 1-fluoro-3-(2-nitrovinyl)benzene (B154196). This converts the saturated ethyl chain into a reactive vinyl group, which can then participate in various addition reactions. Furthermore, the benzylic carbon of the ethyl group, being adjacent to the aromatic ring, is activated towards radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS). libretexts.orgthemasterchemistry.com

Compound Names

Michael Addition Reactions with Nucleophilic Species

The nitroethyl group in this compound renders the β-carbon susceptible to nucleophilic attack in a Michael-type addition reaction. The strongly electron-withdrawing nitro group activates the adjacent double bond (in the corresponding nitroalkene formed in situ or used as a precursor), making it an excellent Michael acceptor.

In the presence of a base, this compound can eliminate nitrous acid to form 1-fluoro-3-vinylbenzene, which is not a typical Michael acceptor. More relevant is the reaction of its precursor, 1-fluoro-3-(1-nitroethenyl)benzene, or the direct conjugate addition to a system where the nitroalkane acts as a precursor to a stabilized carbanion. The α-protons of the nitroethyl group are acidic and can be removed by a base to form a nitronate anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. However, for a Michael addition to the nitroethyl group, the corresponding nitroalkene, 1-fluoro-3-(2-nitrovinyl)benzene, would be the actual substrate.

A variety of nucleophiles can be employed in Michael additions with activated nitroalkenes. Common nucleophiles include enolates, amines, thiols, and carbanions. For instance, the reaction of a compound like 4-hydroxycoumarin (B602359) with a β-nitrostyrene derivative in the presence of a chiral catalyst demonstrates the synthetic utility of such transformations. buchler-gmbh.com

Table 1: Examples of Michael Addition Reactions with Nitroalkenes

| Nucleophile | Catalyst | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Hydroxycoumarin | Quinine-derived thiourea | (R)-4-hydroxy-3-(2-nitro-1-phenylethyl)-2H-chromen-2-one | High | High |

| Acetylacetone | Base | 3-(2-nitro-1-phenylethyl)pentane-2,4-dione | Good | N/A |

| Thiophenol | Base | 2-nitro-1-phenyl-1-(phenylthio)ethane | High | N/A |

Note: This table represents typical Michael additions to nitroalkenes, which are structurally related to the activated form of this compound.

Diels-Alder Cycloaddition Reactions with Activated Dienes

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org In this context, a derivative of this compound, specifically the corresponding β-fluoro-β-nitrostyrene, can act as a dienophile. The presence of the electron-withdrawing nitro group and the fluorine atom on the double bond enhances the dienophilic character of the alkene.

Research on the Diels-Alder reactions of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has shown that these compounds are effective dienophiles, leading to the formation of fluorinated and nitrated bicyclic systems. beilstein-journals.orgnih.govnih.gov For example, the reaction of (Z)-β-fluoro-β-nitrostyrene with cyclopentadiene (B3395910) proceeds smoothly to give the corresponding monofluorinated norbornene adducts in high yields. beilstein-journals.org The reaction typically produces a mixture of exo and endo isomers.

Table 2: Diels-Alder Reactions of β-Fluoro-β-nitrostyrenes with Cyclic Dienes beilstein-journals.org

| Diene | Dienophile | Product | Yield (%) |

| 1,3-Cyclopentadiene | (Z)-1-fluoro-2-nitro-1-phenylethene | 5-fluoro-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene | up to 97 |

| 1,3-Cyclohexadiene (B119728) | (Z)-1-fluoro-2-nitro-1-phenylethene | 2-fluoro-2-nitro-1-phenylbicyclo[2.2.2]oct-5-ene | up to 40 |

Note: This table showcases the reactivity of compounds structurally similar to the activated form of this compound in Diels-Alder reactions.

Decomposition and Transformation Pathways of the Nitroethyl Group

The nitroethyl group is susceptible to both thermal and catalytic decomposition, leading to a variety of products depending on the reaction conditions.

Thermal Decomposition Mechanisms

The thermal decomposition of organonitro compounds is a redox process where the nitro group acts as an oxidant and the hydrocarbon framework as a fuel. wikipedia.org This process generates highly stable products like molecular nitrogen (N₂), carbon dioxide, and water, releasing significant heat. wikipedia.org For aliphatic nitro compounds, a primary decomposition pathway involves the homolytic cleavage of the C-N bond to form a nitro radical (•NO₂) and an alkyl radical. researchgate.net The activation energy for this process is in the range of 215.5-238.5 kJ·mol⁻¹. researchgate.net

Another potential decomposition pathway is the nitro-nitrite rearrangement, where the nitro group isomerizes to a nitrite (B80452) group, which can then undergo further reactions. Under physiological conditions, nitroalkanes can exist in equilibrium with their corresponding nitronates, which can then decompose to form carbonyl compounds and nitrite. nih.gov

Catalyzed Decomposition Pathways

The decomposition of nitroalkanes can be catalyzed by various means, including acids, bases, and metal catalysts. Base-catalyzed decomposition often proceeds through the formation of a nitronate ion, which can then eliminate to form an alkene or undergo other transformations.

Metal-catalyzed reductions of nitroalkanes are a common transformation pathway. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce the nitro group to an amino group. nih.gov This reaction is a fundamental transformation in organic synthesis, providing a route to valuable amine compounds. nih.gov Other reducing agents, such as metals in acidic media (e.g., Fe/HCl, Sn/HCl), can also effect this transformation. msu.edu Furthermore, under specific conditions, the partial reduction to a hydroxylamine (B1172632) can be achieved using supported palladium catalysts. mdpi.com

Stereochemical Aspects and Asymmetric Transformations

The presence of a chiral center in many of the reaction products derived from this compound makes stereochemical control a crucial aspect of its chemistry.

Enantioselective Methodologies (e.g., Henry Reactions with Nitroethyl Equivalents)

The Henry (or nitroaldol) reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) catalyzed by a base. buchler-gmbh.com This reaction is of great synthetic importance as the resulting β-nitro alcohol can be readily converted into other valuable functional groups, such as β-amino alcohols. buchler-gmbh.comnih.gov

The development of asymmetric Henry reactions has been a significant area of research, allowing for the enantioselective synthesis of chiral β-nitro alcohols. rsc.orgacs.orgrsc.org This is often achieved using chiral catalysts, such as Cinchona alkaloids or chiral metal complexes. buchler-gmbh.comacs.org When a substituted nitroalkane like this compound is used, the Henry reaction can generate products with two adjacent stereocenters, making diastereoselectivity an additional challenge. rsc.orgrsc.org

The choice of catalyst and reaction conditions can influence both the enantioselectivity and the diastereoselectivity (syn vs. anti) of the reaction. For example, certain guanidine-derived organocatalysts have been shown to favor the formation of syn-selective products with high enantioselectivity. rsc.org

Table 3: Examples of Catalysts Used in Asymmetric Henry Reactions

| Catalyst Type | Example Catalyst | Typical Substrates | Stereoselectivity |

| Cinchona Alkaloid | Quinine or Quinidine derivatives | Nitroalkanes and aldehydes | High ee, tunable diastereo- and enantioselectivity |

| Chiral Metal Complex | N,N'-Dioxide/Cu(I) complex | Nitroethane and aromatic aldehydes | Good to excellent yields, moderate to good dr, high ee acs.org |

| Bifunctional Organocatalyst | Guanidine-thiourea | Nitroalkanes and aliphatic aldehydes | Moderate to good yields, syn-selective, high ee rsc.org |

Note: This table highlights catalyst systems applicable to asymmetric Henry reactions involving nitroalkanes like this compound.

Diastereoselective Reaction Control of this compound Remains an Unexplored Area of Synthetic Chemistry

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented reactivity of the chemical compound this compound. Specifically, there is a notable absence of research findings pertaining to the diastereoselective reaction control of this molecule. While the fields of asymmetric synthesis and stereoselective reactions are well-established for various classes of organic compounds, including those with fluoro and nitro functionalities, this particular substrate has not been the subject of published studies focusing on the control of its stereochemical outcomes in chemical transformations.

The principles of diastereoselective control are fundamental in modern organic synthesis, enabling the preferential formation of one diastereomer over others. This is often achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled methods where existing stereocenters within the molecule influence the stereochemical course of a reaction. For a compound like this compound, which possesses a prochiral center at the carbon adjacent to the nitro group, reactions such as Michael additions, aldol (B89426) reactions, or alkylations could theoretically be controlled to produce specific diastereomers.

However, an exhaustive search for detailed research findings, including reaction conditions, catalyst systems, diastereomeric ratios, and yields for such transformations involving this compound, did not yield any specific data. The reactivity of related compounds, such as other nitroalkanes or fluorinated aromatics, has been investigated in the context of diastereoselective reactions. For instance, the asymmetric Michael addition of nitroalkanes to enones is a widely studied reaction class where high levels of diastereoselectivity are often achieved. Nevertheless, direct extrapolation of these results to this compound would be speculative without experimental evidence.

The absence of published data precludes the creation of an authoritative and scientifically accurate article on the diastereoselective reaction control of this specific compound as requested. Further experimental research would be required to elucidate the reactivity profile of this compound and to develop methods for controlling its diastereoselectivity in chemical reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 1-Fluoro-3-(2-nitroethyl)benzene. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for mapping the hydrogen and carbon framework of the molecule.

In the ¹H NMR spectrum of this compound, the protons of the ethyl group exhibit distinct signals. The two protons of the methylene (B1212753) group adjacent to the nitro group (CH₂NO₂) typically appear as a triplet, while the two protons of the methylene group attached to the benzene (B151609) ring (Ar-CH₂) also present as a triplet. The aromatic protons show a complex splitting pattern in the downfield region of the spectrum due to their different chemical environments and coupling interactions with each other and the fluorine atom.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the CH₂NO₂ group appears at a characteristic chemical shift, as do the carbons of the Ar-CH₂ group and the aromatic ring. The carbon atom directly bonded to the fluorine atom (C-F) will show a large coupling constant (¹JCF), a key indicator of direct C-F bonding. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF), which aids in their assignment.

| ¹H NMR Data | ¹³C NMR Data |

| Proton | Chemical Shift (ppm) |

| Ar-H | 7.0 - 7.5 (m) |

| -CH₂-Ar | ~3.3 (t) |

| -CH₂-NO₂ | ~4.6 (t) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine environment. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. This technique is particularly useful for confirming the presence and regiochemistry of the fluorine substituent. The expected chemical shift would be in the typical range for an aryl fluoride (B91410).

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons of the adjacent methylene groups (-CH₂-CH₂-) in the nitroethyl side chain. It would also help to trace the connectivity between the protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu It is invaluable for assigning the carbon signals based on their attached protons. For instance, the proton signals of the methylene groups would correlate with their corresponding carbon signals in the HSQC spectrum. sdsu.eduyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact elemental formula of this compound, C₈H₈FNO₂. The calculated exact mass can be compared to the experimentally measured mass, and a close match (typically within a few parts per million) confirms the elemental composition of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This technique is instrumental in assessing the purity of a sample of this compound. The gas chromatogram will show a peak for the main compound, and any impurities will appear as separate peaks. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful technique for the separation, identification, and quantification of this compound within complex matrices. In a typical reversed-phase LC setup, the compound's retention behavior would be governed by its moderate polarity, influenced by the fluorinated aromatic ring and the nitroethyl group.

Upon introduction into the mass spectrometer, typically using electrospray ionization (ESI), the molecule is expected to be detected as a protonated molecular ion [M+H]⁺ in positive ion mode. The subsequent fragmentation in tandem mass spectrometry (MS/MS) is crucial for structural confirmation. The fragmentation of nitroaromatic compounds is well-studied; common fragmentation pathways include the loss of the nitro group (NO₂) or the nitro radical (NO). nih.govyoutube.com For this compound, characteristic fragmentation would likely involve the cleavage of the ethyl chain and the loss of the nitro group.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value/Fragment | Description |

|---|---|---|

| Molecular Formula | C₈H₈FNO₂ | - |

| Molecular Weight | 169.15 g/mol | - |

| Predicted [M+H]⁺ | m/z 170.06 | Protonated molecular ion. |

| Predicted Fragment 1 | m/z 123.06 | Loss of NO₂ (46 Da). |

| Predicted Fragment 2 | m/z 141.04 | Loss of C₂H₄ (ethene, 28 Da). |

This data is predictive and serves as a guideline for method development. Actual values may vary based on instrumental conditions.

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, should a suitable crystal be obtained, X-ray crystallography would provide unequivocal proof of its three-dimensional structure. growingscience.comnih.gov

X-ray analysis would precisely determine bond lengths, bond angles, and torsional angles. It is expected that the benzene ring would be largely planar. The geometry around the aliphatic carbons of the ethyl group would be tetrahedral, and the nitro group would exhibit trigonal planar geometry. The orientation of the nitroethyl group relative to the fluorophenyl ring would be defined by the torsion angles of the C-C and C-N bonds, revealing the molecule's preferred conformation in the solid state.

The solid-state packing of this compound would be dictated by a variety of intermolecular forces. The highly polar nitro and fluoro groups would facilitate dipole-dipole interactions. Furthermore, weak intermolecular hydrogen bonds of the C-H···O and C-H···F types are anticipated to play a significant role in the crystal packing. nih.goved.ac.ukrsc.org The presence of the aromatic ring also allows for potential π-π stacking interactions, which are a common feature in the crystal structures of nitrobenzene (B124822) derivatives and contribute significantly to their stability. rsc.orgresearchgate.netnih.gov

X-ray crystallography would provide definitive confirmation of the compound's constitution. It would resolve any ambiguity regarding the substitution pattern on the benzene ring, confirming the 1,3- (or meta) positioning of the fluoro and nitroethyl substituents. Since this compound is achiral, there are no stereocenters to be resolved. The crystallographic data would unambiguously establish the connectivity of all atoms within the molecule. growingscience.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential tools for identifying the key functional groups within the this compound molecule. The vibrational spectra are expected to be dominated by bands corresponding to the nitro, fluoro, and aromatic groups.

The presence of the nitro and fluoro groups gives rise to strong, characteristic absorption bands in the IR spectrum.

Nitro Group (NO₂): Aromatic nitro compounds display two particularly intense stretching vibrations. orgchemboulder.comspectroscopyonline.com The asymmetric stretch (νas) is typically found in the 1550-1475 cm⁻¹ region, while the symmetric stretch (νs) appears between 1360-1290 cm⁻¹. orgchemboulder.comyoutube.com These bands are often the most prominent features in the spectrum. spectroscopyonline.com

Fluoro Group (C-F): The carbon-fluorine stretching vibration (νC-F) for aryl fluorides is known to produce a strong band in the fingerprint region, generally between 1250 cm⁻¹ and 1120 cm⁻¹. msu.edu

Other notable vibrations would include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the ethyl group just below 3000 cm⁻¹, and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Fluoro (Ar-F) | C-F Stretch | 1250 - 1120 | Strong |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic | C=C Stretch | 1625 - 1450 | Medium-Variable |

Spectroscopic Signatures of Aromatic and Aliphatic Moieties

The spectroscopic analysis of this compound reveals characteristic signals corresponding to its two main structural components: the 1-fluoro-3-nitrophenyl group (aromatic moiety) and the 2-nitroethyl group (aliphatic moiety). Each part of the molecule generates a unique fingerprint in NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons. The aromatic protons on the benzene ring are influenced by the electron-withdrawing effects of the fluorine and nitro groups, causing them to appear in the downfield region (typically δ 7.0-8.5 ppm). The aliphatic protons of the ethyl group will appear more upfield. The methylene group adjacent to the aromatic ring (benzylic) is expected to resonate around δ 3.2-3.5 ppm, while the methylene group attached to the electron-withdrawing nitro group will be further downfield, likely in the δ 4.5-4.8 ppm range. These two methylene groups would appear as triplets due to coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the six aromatic carbons and two aliphatic carbons. Aromatic carbons typically resonate in the δ 110-165 ppm range. chemicalbook.com The carbon atom directly bonded to the fluorine atom will show a large coupling constant (¹JCF) and its chemical shift will be significantly affected, appearing at the lower end of the aromatic region. The carbon attached to the nitro group will also be deshielded. The aliphatic carbons will appear in the upfield region, with the benzylic carbon (Cα) expected around δ 30-35 ppm and the carbon bearing the nitro group (Cβ) significantly deshielded to approximately δ 70-77 ppm. rsc.org

¹⁹F NMR Spectroscopy: The presence of a fluorine atom allows for ¹⁹F NMR analysis. For a fluorine atom attached to a benzene ring, a single resonance is expected. In a compound like 1-(fluoromethyl)-3-nitrobenzene, the ¹⁹F signal appears at δ -212.59 ppm. rsc.org A similar region would be expected for this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by the following absorption bands:

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typical for C-H bonds on a benzene ring. chemicalbook.com

Aliphatic C-H Stretching: Medium to strong bands will appear just below 3000 cm⁻¹, corresponding to the methylene groups of the ethyl side chain.

Nitro Group (NO₂) Vibrations: Two strong and characteristic absorption bands are expected for the nitro group: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1365 cm⁻¹. The IR spectrum for the related 1-(fluoromethyl)-3-nitrobenzene shows strong absorptions at 1526 cm⁻¹ and 1349 cm⁻¹. rsc.org

C=C Aromatic Stretching: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring. chemicalbook.com

C-F Stretching: A strong absorption band for the carbon-fluorine bond is expected in the range of 1100-1250 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C₈H₈FNO₂), the molecular ion peak [M]⁺ would be observed at m/z 169.05. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da) or the entire nitroethyl side chain. The fragmentation of the aromatic ring would also contribute to the spectrum. In the mass spectrum of 1-fluoro-3-nitrobenzene (B1663965), prominent peaks are observed at m/z 141 (molecular ion), 95 ([M-NO₂]⁺), and 75. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Moiety | Expected Signature | Reference/Comment |

|---|---|---|---|

| ¹H NMR | Aromatic (C₆H₄) | δ 7.0 - 8.5 ppm (multiplets) | Chemical shifts influenced by F and NO₂ groups. |

| Aliphatic (-CH₂CH₂NO₂) | δ ~3.2-3.5 ppm (triplet, Ar-CH₂), δ ~4.5-4.8 ppm (triplet, CH₂-NO₂) | Distinct signals for the two methylene groups. | |

| ¹³C NMR | Aromatic (C₆H₄) | δ 110 - 165 ppm | Signal for C-F will show large J-coupling. chemicalbook.com |

| Aliphatic (-CH₂CH₂NO₂) | δ ~30-35 ppm (Ar-CH₂), δ ~70-77 ppm (CH₂-NO₂) | Based on data for similar nitroalkanes. rsc.org | |

| IR Spectroscopy | Nitro (NO₂) | ~1540 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric) | Strong, characteristic absorptions. rsc.org |

| Aromatic Ring | ~3050 cm⁻¹ (C-H), ~1450-1600 cm⁻¹ (C=C) | Typical benzene ring vibrations. chemicalbook.com | |

| C-F | ~1100-1250 cm⁻¹ | Strong absorption. | |

| Mass Spectrometry | Molecular Ion & Fragments | [M]⁺ at m/z 169. Fragments from loss of NO₂ (m/z 123) or CH₂NO₂. | Based on calculated exact mass and common fragmentation patterns. |

Integration of Multiple Spectroscopic Techniques for Comprehensive Characterization

The unambiguous characterization of this compound is best achieved by integrating data from multiple spectroscopic methods. While each technique provides valuable pieces of the structural puzzle, their combined application allows for a definitive confirmation of the molecule's identity and purity.

The process begins with Mass Spectrometry (MS) to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₈FNO₂) by providing the exact mass (169.0539 Da). nih.gov

Next, Infrared (IR) Spectroscopy confirms the presence of the key functional groups. The detection of strong bands for the nitro group (~1540 and 1350 cm⁻¹) alongside characteristic aromatic and C-F stretching vibrations provides initial evidence for the gross structure.

Finally, Nuclear Magnetic Resonance (NMR) Spectroscopy provides the detailed atomic-level structure.

The ¹H NMR spectrum confirms the substitution pattern on the benzene ring and the structure of the side chain. The number of aromatic protons, their splitting patterns, and coupling constants would definitively establish the 1,3- (or meta) substitution. The presence of two triplets for the ethyl group confirms the -CH₂CH₂- linkage.

The ¹³C NMR spectrum complements the proton data by showing the correct number of carbon atoms (eight total). The chemical shifts for the aliphatic carbons confirm the presence of the nitroethyl group, particularly the highly deshielded carbon attached to the nitro group.

¹⁹F NMR serves as a final confirmation for the presence and chemical environment of the fluorine atom.

By combining these techniques, a researcher can construct a complete and verified profile of this compound. The mass spectrum confirms the mass and formula, the IR spectrum identifies the functional groups, and the detailed NMR spectra (¹H, ¹³C, and ¹⁹F) reveal the precise arrangement of atoms and the connectivity of the aromatic and aliphatic moieties. This integrated approach is standard practice in chemical synthesis and analysis to ensure the unequivocal identification of a target compound.

Lack of Publicly Available Research Data for "this compound" Precludes Article Generation

A thorough and targeted search for scientific literature and computational data on the chemical compound "this compound" has revealed a significant lack of available information. To date, there are no published theoretical or computational chemistry investigations that would provide the necessary data to construct the detailed article as requested.

The specific requirements for the article included in-depth sections on quantum chemical calculations, molecular modeling, and reaction pathway analysis. These sections necessitate access to detailed research findings from studies employing methods such as Density Functional Theory (DFT) for geometry optimization, electronic structure analysis, and the prediction of spectroscopic parameters. Furthermore, information on conformational analysis, reactivity predictions, and transition state analysis is essential for a comprehensive report.

Despite extensive searches of scholarly databases and scientific repositories, no studies focusing on "this compound" that would contain this level of detail could be located. The available literature primarily focuses on related but structurally distinct compounds, such as "1-Fluoro-3-nitrobenzene." Adhering to the strict instruction to focus solely on "this compound" means that no scientifically accurate content can be generated for the requested outline at this time.

Consequently, without the foundational research data, it is not possible to produce an article that is both scientifically accurate and compliant with the provided structure and content requirements.

Theoretical and Computational Chemistry Investigations

Reaction Pathway and Transition State Analysis

Elucidation of Reaction Mechanisms and Energetics

Theoretical calculations have been instrumental in mapping out the potential energy surfaces of reactions involving fluoronitrobenzene derivatives. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common pathway for such compounds, computational models can detail the formation of the Meisenheimer complex, a key intermediate. The presence of the nitro group, a strong electron-withdrawing group, is known to stabilize this intermediate, thereby facilitating the substitution process. The fluoro substituent, being the most electronegative halogen, acts as a good leaving group in these reactions.

Catalysis Studies and Solvent Effects

The environment in which a reaction occurs can significantly alter its course and efficiency. Computational studies allow for the systematic investigation of these effects. For example, the role of different solvents on the reaction rates and pathways can be simulated. Polar aprotic solvents are often favored for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively free to attack the aromatic ring. Theoretical models can quantify the stabilization or destabilization of reactants, transition states, and products in various solvent environments, providing insights that guide experimental solvent selection. Similarly, the influence of catalysts can be modeled to understand how they lower the activation energy of a reaction, for example, by stabilizing the transition state.

Prediction of Thermochemical and Kinetic Parameters

Computational chemistry is a valuable tool for predicting the thermodynamic and kinetic feasibility of reactions. These predictions are crucial for understanding and optimizing reaction conditions.

Activation Barriers and Reaction Enthalpies

Table 1: Calculated Thermochemical Data for a Hypothetical Reaction

| Parameter | Calculated Value (kJ/mol) |

| Activation Energy (Ea) | 85 |

| Reaction Enthalpy (ΔH) | -45 |

| Gibbs Free Energy (ΔG) | -52 |

Understanding Reaction Selectivity

In many chemical reactions, multiple products can be formed. Predicting and understanding the factors that control which product is favored (regioselectivity and stereoselectivity) is a key challenge. Computational models can be used to calculate the energies of the different possible transition states leading to these products. According to the principles of transition state theory, the product that is formed via the lowest energy transition state will be the major product. For substituted benzenes, the directing effects of the substituents play a crucial role. The fluoro group is generally considered an ortho-, para- director in electrophilic aromatic substitution, while the nitro group is a meta- director. masterorganicchemistry.com In nucleophilic aromatic substitution, the positions ortho and para to the strongly electron-withdrawing nitro group are activated towards attack. Computational analysis of the charge distribution and molecular orbitals of 1-Fluoro-3-(2-nitroethyl)benzene can provide a detailed rationale for its observed or predicted reaction selectivity.

Applications of 1 Fluoro 3 2 Nitroethyl Benzene As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The dual reactivity of 1-Fluoro-3-(2-nitroethyl)benzene, stemming from its fluorinated aromatic core and its nitroalkane side chain, makes it a valuable asset in the synthesis of complex organic molecules. The presence of the fluorine atom can influence the electronic properties of the benzene (B151609) ring, while the nitroethyl group provides a handle for a variety of chemical transformations.

Precursor for Substituted Aromatic Derivatives

The 3-fluorophenyl moiety of this compound can serve as a template for the introduction of additional substituents onto the aromatic ring. The fluorine atom and the nitroethyl group exert directing effects on electrophilic aromatic substitution reactions, guiding the placement of incoming electrophiles. While direct electrophilic substitution on this substrate may be complex due to the presence of both an ortho,para-directing fluorine and a meta-directing nitroethyl group (once transformed), the true synthetic utility often lies in the modification of the nitroethyl side chain followed by cyclization or other transformations that indirectly lead to substituted aromatic systems.

Furthermore, the nitro group itself can be a precursor to other functionalities. For instance, reduction of the nitro group to an amine opens up a vast array of synthetic possibilities, including diazotization followed by substitution (Sandmeyer reaction) to introduce a wide range of substituents on the aromatic ring. This transformation would yield 3-(2-aminoethyl)-1-fluorobenzene, a versatile intermediate for further derivatization.

Intermediate in the Construction of Functionalized Side Chains

The nitroethyl side chain of this compound is a highly versatile functional group for the elaboration of more complex side chains. The acidic nature of the α-protons to the nitro group allows for deprotonation to form a nitronate anion. This nucleophilic species can participate in a variety of carbon-carbon bond-forming reactions, including the Henry (nitroaldol) reaction with aldehydes and ketones. wikipedia.org This reaction would extend the side chain, introducing a β-hydroxy functionality, which can be further manipulated.

For example, a Henry reaction of this compound with a suitable aldehyde would yield a 1-(3-fluorophenyl)-3-hydroxy-2-nitroalkane. Subsequent transformations of this product, such as dehydration to a nitroalkene or reduction of the nitro group, can lead to a wide range of functionalized side chains. The nitro group can also be converted into a carbonyl group via the Nef reaction, providing another avenue for side-chain modification. wikipedia.orgorganic-chemistry.org

Formation of Heterocyclic Ring Systems

One of the most significant applications of nitroalkanes is in the synthesis of heterocyclic compounds. The reactivity of the nitroethyl group in this compound can be harnessed to construct various fluorinated heterocyclic rings, which are of great interest in medicinal chemistry.

Synthesis of Fluorinated Indole (B1671886) Derivatives

While direct, documented syntheses of fluorinated indoles from this compound are not prevalent in the literature, the structural components of the molecule suggest its potential as a precursor. Classic indole syntheses, such as the Fischer indole synthesis, typically involve the cyclization of an arylhydrazone. Although not a direct application, the amino derivative, 3-(2-aminoethyl)-1-fluorobenzene, obtained from the reduction of this compound, could potentially be a starting point for certain indole ring-forming strategies.

A more plausible, albeit indirect, route could involve the transformation of the nitroethyl side chain into a functionality suitable for cyclization. For instance, conversion of the nitro group to a carbonyl via the Nef reaction, followed by further synthetic manipulations, could generate a precursor amenable to cyclization strategies like the Madelung or Bischler-Möhlau indole syntheses. The development of new synthetic methods is crucial for expanding the utility of such fluorinated building blocks in indole synthesis. daneshyari.comnih.gov

Preparation of Fluorinated Pyrroles and Related Heterocycles

The synthesis of fluorinated pyrroles represents a more direct potential application of this compound. The analogous β-fluoro-β-nitrostyrenes have been shown to be effective precursors for monofluorinated pyrrole (B145914) derivatives. nih.gov These reactions often proceed through a Michael addition of a nucleophile, such as a β-ketoester, to the nitroalkene, followed by cyclization.

Theoretically, this compound could be converted to its corresponding nitroalkene, 1-fluoro-3-(2-nitrovinyl)benzene (B154196), through elimination of water from the corresponding nitroalkanol (obtained via a Henry reaction) or other elimination strategies. This nitroalkene could then undergo reactions analogous to those reported for other fluorinated nitroalkenes to form fluorinated pyrroles. For example, the Barton-Zard reaction of a nitroalkene with an isocyanoacetate is a well-established method for pyrrole synthesis. researchgate.net

The following table summarizes the potential yields of related fluorinated pyrrole syntheses from β-fluoro-β-nitrostyrenes, illustrating the feasibility of such transformations.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| β-Fluoro-β-nitrostyrene | Pyrrole | 2-(2-Fluoro-2-nitro-1-phenylethyl)-1H-pyrrole | 88 |

| β-Fluoro-β-nitrostyrene | Ethyl α-isocyanoacetate | 4-Fluoropyrrole derivative | up to 77 |

This table presents data for analogous reactions and is intended to illustrate the potential synthetic utility.

Cycloaddition Products (e.g., Norbornenes, Bicyclo[2.2.2]oct-2-enes)

Nitroalkenes are known to participate as dienophiles in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. rsc.orgresearchgate.net The conversion of this compound to the corresponding nitroalkene, 1-fluoro-3-(2-nitrovinyl)benzene, would open up possibilities for its use in [4+2] cycloaddition reactions with various dienes.

For instance, reaction with cyclopentadiene (B3395910) would be expected to yield a fluorinated and nitrated norbornene derivative. Similarly, reaction with 1,3-cyclohexadiene (B119728) could produce a fluorinated bicyclo[2.2.2]oct-2-ene system. These cycloaddition reactions are valuable for creating stereochemically complex and rigid scaffolds that can be further elaborated. The Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been shown to produce monofluorinated norbornenes in high yields. researchgate.net

Furthermore, the nitro group itself can participate in 1,3-dipolar cycloaddition reactions when converted to a nitrile oxide, leading to the formation of five-membered heterocycles like isoxazoles. nih.govnumberanalytics.com

Derivatization of the Nitroethyl Moiety

The this compound molecule presents a versatile scaffold for organic synthesis, primarily due to the reactive nature of its nitroethyl moiety. This functional group offers several avenues for transformation, enabling the introduction of various other functionalities and the construction of more complex molecular architectures. The strategic location of the fluorine atom on the phenyl ring further enhances its utility, potentially influencing the reactivity of the side chain and providing a handle for further modifications. This section explores the key derivatization strategies for the nitroethyl group of this compound.

Reduction of the Nitro Group to Amine Functionality

A cornerstone transformation of the nitro group is its reduction to a primary amine. This conversion is of significant importance as it transforms an electron-withdrawing group into an electron-donating one, profoundly altering the chemical properties of the molecule. The resulting 2-(3-fluorophenyl)ethanamine is a valuable building block for the synthesis of a wide range of biologically active compounds and materials.

The reduction of the nitro group in this compound can be achieved through various established methods, with the choice of reagent and conditions depending on the desired selectivity and the presence of other functional groups.

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. The reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction conditions are generally mild, offering high yields and clean conversions.

Table 1: Illustrative Conditions for Catalytic Hydrogenation of this compound

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Reaction Time (h) |

| 10% Pd/C | Ethanol | 1-4 | Room Temperature | 4-12 |

| PtO₂ | Methanol | 1 | Room Temperature | 6-18 |

| Raney Ni | Ethanol | 50 | 50 | 2-6 |

Chemical Reduction: Alternatively, the nitro group can be reduced using various chemical reagents. A classic method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These methods are robust and cost-effective, though they may require harsher conditions and more extensive workup procedures compared to catalytic hydrogenation. Other reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or lithium aluminum hydride (LiAlH₄), can also be employed, although the latter is a very powerful reducing agent and may affect other functional groups if present.

Oxidative Transformations

While reduction of the nitroethyl group is more common, oxidative transformations can also be envisioned, leading to different functionalities. The specific products would depend on the oxidizing agent and the reaction conditions employed.

For instance, controlled oxidation of the nitroalkane could potentially lead to the corresponding carbonyl compound, 3-fluorophenylacetaldehyde, or 3-fluorophenylacetic acid, depending on the strength of the oxidant. However, such transformations can be challenging to control and may lead to side reactions, including cleavage of the C-C bond.

Further Functionalization of the Ethyl Chain

Beyond the modification of the nitro group, the ethyl chain itself can be a site for further functionalization, expanding the synthetic possibilities.

Reactions at the α-Carbon: The carbon atom adjacent to the nitro group (the α-carbon) is acidic and can be deprotonated by a suitable base to form a nitronate anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of new substituents at this position. For example, alkylation with alkyl halides would lead to chain extension, while reaction with aldehydes or ketones (a Henry reaction) would introduce a β-hydroxy nitro functionality.

Elimination Reactions: Under basic conditions, the nitroethyl group can undergo elimination of the nitro group to potentially form 3-fluorostyrene. The ease of this reaction would depend on the nature of the base and the reaction temperature.

The diverse reactivity of the nitroethyl moiety, coupled with the presence of the fluorinated aromatic ring, establishes this compound as a valuable and versatile building block in organic synthesis, paving the way for the creation of a wide array of novel compounds.

Future Research Directions and Methodological Challenges

Development of More Efficient and Selective Synthetic Routes

The primary route to 1-Fluoro-3-(2-nitroethyl)benzene likely involves a Henry (nitroaldol) reaction between 3-fluorobenzaldehyde (B1666160) and nitroethane. wikipedia.org While the Henry reaction is a classic and powerful C-C bond-forming reaction, its application to specific substrates often requires optimization to enhance efficiency and selectivity. organic-chemistry.org

Future research will likely focus on the development of advanced catalytic systems that can promote this transformation under milder conditions with higher yields. The use of copper-based catalysts, for instance, has shown considerable promise in asymmetric Henry reactions, and tailoring these catalysts for the specific electronic demands of 3-fluorobenzaldehyde could lead to significant improvements. acs.orgmdpi.com Research into novel ligands, such as aminopinane-derived structures, may also offer pathways to more efficient and selective syntheses. mdpi.com

Furthermore, exploring alternative synthetic strategies beyond the traditional Henry reaction is a crucial avenue for future investigation. This could include the development of methods for the direct C-alkylation of nitroalkanes with suitable electrophiles, a historically challenging transformation. udel.edu Advances in this area could provide more convergent and atom-economical routes to this compound and its derivatives.

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry offers a powerful tool for understanding and predicting the reactivity of organic molecules. researchgate.net For this compound, the development of refined computational models can provide valuable insights into its structure, reactivity, and spectroscopic properties, thereby guiding experimental efforts.

Future research in this area should focus on employing density functional theory (DFT) and other advanced computational methods to:

Predict Reactivity: Calculate electron density distributions and molecular orbitals to identify the most reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov This can help in predicting the regioselectivity of further functionalization of the aromatic ring or transformations of the nitroethyl group.

Model Reaction Mechanisms: Elucidate the transition states and reaction pathways for key synthetic steps, such as the Henry reaction or subsequent transformations. nih.gov This can aid in the design of more efficient catalysts and the optimization of reaction conditions.

Simulate Spectroscopic Data: Accurately predict NMR and other spectroscopic data to aid in the characterization of this compound and its derivatives. nih.gov The presence of fluorine introduces unique spectroscopic signatures that can be effectively modeled. nih.gov

Addressing Challenges in Regioselectivity and Stereoselectivity Control

The synthesis of substituted aromatic compounds often presents challenges in controlling regioselectivity, and the introduction of a nitroethyl group adds the potential for stereoisomers.

Regioselectivity: While the synthesis of this compound starts from a defined regioisomer (3-fluorobenzaldehyde), any subsequent electrophilic aromatic substitution on the benzene (B151609) ring will require careful control to achieve the desired isomer. The fluorine atom and the (2-nitroethyl) group will exert competing directing effects. Future research should focus on developing synthetic methods that offer high regioselectivity in the further functionalization of the aromatic ring. This could involve the use of directing groups or specialized catalytic systems that can override the inherent electronic preferences of the substituents. numberanalytics.comresearchgate.net

Stereoselectivity: The carbon atom bearing the nitro group in this compound is a stereocenter. Therefore, the Henry reaction used in its synthesis can potentially generate a racemic mixture. A significant challenge and a major area for future research is the development of asymmetric catalytic systems that can control the stereochemistry of this reaction, leading to enantiomerically enriched or pure products. acs.orgrsc.orgrsc.org The use of chiral ligands in conjunction with metal catalysts, such as copper or rare-earth metals, has shown promise in asymmetric Henry reactions and could be adapted for the synthesis of chiral this compound. acs.orgrsc.org

| Catalyst System | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) | Reference |

| Chiral N,N′-Dioxide/Cu(I) Complex | up to 16.7:1 | up to 97% | acs.org |

| C1-Symmetric Aminopinane-Derived Ligand/Cu(II) | - | up to 76% | mdpi.com |

| Lanthanum–alkoxide complex | up to 92:8 | 93–97% | rsc.org |

| Guanidine–thiourea bifunctional organocatalyst | syn-selective | high | rsc.org |

Table 1: Examples of Catalytic Systems for Asymmetric Henry Reactions Applicable to the Synthesis of Chiral β-Nitroalcohols.

Design of Sustainable and Environmentally Benign Synthetic Protocols

Modern organic synthesis places a strong emphasis on the development of sustainable and environmentally friendly processes. cambridgescholars.com Future research on the synthesis of this compound and its derivatives should be guided by the principles of green chemistry.

This includes:

Use of Greener Solvents: Moving away from hazardous organic solvents towards more benign alternatives like water, ionic liquids, or even solvent-free conditions. nih.govwiley-vch.de

Catalyst Recycling: Developing heterogeneous catalysts or catalytic systems that can be easily recovered and reused, reducing waste and cost. researchgate.net

Alternative Energy Sources: Investigating the use of microwave irradiation or sonication to accelerate reactions, potentially leading to shorter reaction times and reduced energy consumption. cambridgescholars.comnumberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts. cdnsciencepub.comresearchgate.net

Recent advancements in sustainable nitration methodologies, such as the use of mechanochemistry and recyclable nitrating agents, offer a glimpse into the future of environmentally benign synthesis and could be adapted for the preparation of related nitro compounds. rsc.org

| Green Chemistry Approach | Description | Potential Application | Reference |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive reactions, often with minimal or no solvent. | Sustainable nitration and C-C bond formation. | rsc.org |

| Aqueous Media | Using water as a solvent, which is non-toxic and environmentally friendly. | Henry reactions and nitration of aromatics. | organic-chemistry.orgnih.gov |

| Microwave Irradiation | Using microwave energy to rapidly heat reactions, reducing reaction times. | Synthesis of β-nitrostyrenes and other heterocycles. | cambridgescholars.com |

| Recyclable Catalysts | Employing catalysts that can be easily separated from the reaction mixture and reused. | Heterogeneous catalysts for nitration and reduction. | researchgate.netresearchgate.net |

Table 2: Green Chemistry Strategies for the Synthesis of Nitroaromatic Compounds.

Q & A

What are the optimal synthetic routes for 1-Fluoro-3-(2-nitroethyl)benzene, and how can reaction conditions be optimized to improve yield?

Basic Research Question

The synthesis of this compound typically involves nitrovinyl intermediates or catalytic functionalization of fluorinated aromatics. For example, hydroformylation reactions (as demonstrated for analogous fluorinated compounds) can be adapted by using palladium or gold catalysts under mild conditions (60–80°C, 1–3 atm CO/H₂) to introduce the nitroethyl group . Yield optimization may require adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometry of nitroethylating agents. Evidence from pyrazine synthesis suggests that heating at 80–100°C for 12–24 hours in inert atmospheres improves nitrovinyl intermediate stability, with yields up to 30–40% achievable .

How does the electronic nature of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing fluorine atom at the meta position deactivates the benzene ring, directing electrophilic attacks to the para position and stabilizing intermediates in Suzuki-Miyaura or Heck couplings. Computational studies (DFT calculations) on similar fluorinated aryl compounds reveal reduced electron density at the nitroethyl group, which may slow oxidative addition steps in palladium-catalyzed reactions . Experimentally, replacing fluorine with other halogens (e.g., Cl) alters reaction rates by ~20–30%, as observed in gold-catalyzed cyclizations . Researchers should monitor substituent effects using Hammett parameters (σₘ ≈ 0.34 for -F) to predict regioselectivity .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Basic Research Question

¹H/¹⁹F NMR and IR spectroscopy are critical. In ¹H NMR, the nitroethyl group’s CH₂ protons appear as a triplet (δ 4.2–4.5 ppm, J ≈ 6–8 Hz) coupled with adjacent CH₂NO₂. The aromatic fluorine in ¹⁹F NMR shows a singlet near δ -109 to -112 ppm due to meta-substitution . IR stretches for NO₂ (asymmetric: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹) and C-F (~1240 cm⁻¹) confirm functional groups. Mass spectrometry (EI-MS) should exhibit a molecular ion peak at m/z 183 (C₈H₇FNO₂⁺) .

What computational methods are suitable for modeling the reaction pathways and intermediate stability of this compound in catalytic cycles?

Advanced Research Question

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets effectively models transition states and intermediates in fluorinated aromatic systems. For example, studies on gold-catalyzed cyclizations highlight the role of fluorine in stabilizing carbocation intermediates via inductive effects . Solvent effects (e.g., PCM models for DCM or toluene) improve accuracy in predicting activation energies (±5 kcal/mol). Molecular dynamics simulations can further assess steric effects of the nitroethyl group in crowded catalytic environments .

What are the common impurities or byproducts formed during the synthesis of this compound, and how can they be identified and mitigated?

Basic Research Question

Common impurities include 1-Fluoro-3-nitrobenzene (from incomplete ethylation) and 3-fluoroanisole (if methoxy groups are introduced accidentally). Chromatographic techniques (HPLC with C18 columns, 70:30 acetonitrile/water) resolve these by retention time differences (~2.1 min for nitroethyl vs. ~3.5 min for nitrobenzene). Reductive side reactions (e.g., nitro to amine) can occur under hydrogenation conditions; adding radical scavengers like BHT (0.1–1 mol%) suppresses this .

How can enantioselective synthesis techniques be applied to derivatives of this compound to achieve high optical purity?

Advanced Research Question

Chiral sulfoxide auxiliaries or biocatalysts (e.g., engineered ketoreductases) enable enantioselective modifications. For example, Yang Jiawei’s team achieved >99% ee in fluorinated sulfinyl compounds using immobilized enzymes at pH 7.5 and 30°C . Asymmetric hydrogenation with Ru-BINAP catalysts (1–5 mol%, 50 bar H₂) selectively reduces nitroethyl groups to amines while preserving fluorine stereochemistry. Monitoring ee via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) ensures purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.